1,3-Dioxolane, 2-(9-anthracenyl)-
Description
1,3-Dioxolane, 2-(9-anthracenyl)- is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted at the 2-position with a 9-anthracenyl group.
Properties
CAS No. |
4764-28-7 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-anthracen-9-yl-1,3-dioxolane |
InChI |
InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2 |
InChI Key |
RDPZFVZDKKOOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(9-anthracenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Scientific Research Applications
1,3-Dioxolane, 2-(9-anthracenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula : Likely C₁₇H₁₄O₂ (based on substitution pattern).
- Functional Groups : 1,3-dioxolane (cyclic ether) and anthracene (aromatic hydrocarbon).
- Potential Applications: Organic semiconductors, fluorescent materials, or intermediates in synthetic chemistry.
Comparison with Similar Compounds
The following table compares 1,3-Dioxolane, 2-(9-anthracenyl)- with structurally related dioxolane derivatives, highlighting substituent effects, applications, and metabolic behavior.
Key Observations:
Substituent Effects :
- Anthracenyl Group : Introduces steric bulk and π-conjugation, enhancing optical properties but reducing solubility in polar solvents.
- Alkyl Groups (e.g., methyl, ethyl) : Increase hydrophobicity and boiling points, making them suitable as solvents .
- Fluorinated Derivatives (e.g., ): Exhibit enhanced chemical inertness and thermal stability, contrasting with anthracenyl’s reactivity .
Metabolic Behavior :
- Doxophylline undergoes regioselective oxidation at the dioxolane C2 position, leading to ring opening . The anthracenyl analog may resist such metabolism due to aromatic stabilization, though experimental confirmation is needed.
Applications: Anthracene-containing derivatives (e.g., ) are prioritized in photochemical research, whereas alkyl-substituted dioxolanes serve as solvents or monomers .
Biological Activity
1,3-Dioxolane, 2-(9-anthracenyl)- is a chemical compound characterized by its unique structure, featuring a dioxolane ring substituted with a 9-anthracenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The molecular formula for this compound is C₁₇H₁₄O₂, and it is known for its fluorescence and photochemical properties, which are significant in various applications including drug delivery systems and anticancer therapies.
Synthesis and Structural Characteristics
The synthesis of 1,3-Dioxolane, 2-(9-anthracenyl)- typically involves the reaction of anthracene derivatives with suitable dioxolane precursors. The presence of the dioxolane moiety enhances the stability and reactivity of the compound. This structural configuration allows for interactions that may have implications in biological systems.
Biological Activity Overview
Research into the biological activity of 1,3-Dioxolane, 2-(9-anthracenyl)- is still emerging, but studies on related anthracene derivatives suggest several potential mechanisms of action:
- Anticancer Activity : Similar compounds have shown promise in generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells.
- Antimicrobial Properties : Studies indicate that derivatives of dioxolanes exhibit antibacterial and antifungal activities. For instance, a series of new 1,3-dioxolanes were tested against various bacterial strains and demonstrated significant antimicrobial effects .
Comparative Biological Activity
To understand the biological relevance of 1,3-Dioxolane, 2-(9-anthracenyl)-, it is useful to compare it with other similar compounds. The following table summarizes some structurally related compounds and their reported biological activities:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1,3-Dioxolane, 2-(1-methylbutyl)- | Dioxolane derivative | Varies with alkyl substitution; potential antimicrobial |
| 9-Anthracenecarboxylic acid | Anthracene derivative | Anticancer properties; interacts with nucleic acids |
| Anthracene-9,10-dione | Carbonyl derivative | Strong photochemical properties; potential as an anticancer agent |
| 1-Aminoanthracene | Amino-substituted | Exhibits diverse biological activities due to amino group |
Antimicrobial Activity
A study conducted on various dioxolane derivatives showed that compounds similar to 1,3-Dioxolane, 2-(9-anthracenyl)- exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL depending on the specific derivative tested .
Photodynamic Therapy Implications
The photochemical properties of anthracene derivatives suggest their utility in photodynamic therapy (PDT). In PDT applications, compounds like 1,3-Dioxolane, 2-(9-anthracenyl)- could be activated by light to produce ROS that selectively target cancer cells while sparing healthy tissues. This selective activity is crucial for reducing side effects associated with traditional chemotherapy.
The proposed mechanisms by which 1,3-Dioxolane, 2-(9-anthracenyl)- exerts its biological effects include:
- Reactive Oxygen Species Generation : Upon light activation, the compound may generate ROS that lead to oxidative stress in targeted cells.
- Intercalation with Nucleic Acids : Similar anthracene derivatives have been shown to intercalate into DNA structures, potentially disrupting replication and transcription processes in cancer cells.
- Protein Interactions : The compound may interact with specific proteins involved in cell signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
